Differentiation in Predicted Basicity (pKa) Compared to 3,4-Dimethyl Isomer
The predicted acid dissociation constant (pKa) for 3,5-dimethyl-benzenepropanamine is 10.41 ± 0.10, whereas the (S)-enantiomer of the 3,4-dimethyl isomer exhibits a predicted pKa of 9.54 ± 0.10 . This difference of approximately 0.87 log units indicates that the 3,5‑dimethyl compound is a significantly weaker base. Basicity is a critical determinant of a compound's ionization state at physiological pH (7.4), which directly impacts its ability to passively diffuse across lipid membranes, including the blood-brain barrier, and its subsequent binding to CNS targets .
| Evidence Dimension | Predicted pKa |
|---|---|
| Target Compound Data | 10.41 ± 0.10 |
| Comparator Or Baseline | 3,4-Dimethyl isomer (S-enantiomer): 9.54 ± 0.10 |
| Quantified Difference | ΔpKa = +0.87 log units (more basic) |
| Conditions | Calculated values; source and method not specified |
Why This Matters
A higher pKa value for the 3,5‑dimethyl isomer translates to a lower fraction of the molecule being protonated at physiological pH, a property that is often associated with improved brain penetration and distinct pharmacokinetic behavior compared to the 3,4‑dimethyl analog.
